molecular formula C8H10N2O3 B1424973 1-Isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid CAS No. 778594-18-6

1-Isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Cat. No. B1424973
M. Wt: 182.18 g/mol
InChI Key: SZRWSUNUWKCKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid” is a chemical compound with the CAS Number: 778594-18-6 . It has a molecular weight of 182.18 . This compound is also known as 6-oxo-1-(propan-2-yl)-1,6-dihydropyridazine-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O3/c1-5(2)10-7(11)4-3-6(9-10)8(12)13/h3-5H,1-2H3,(H,12,13) .

Scientific Research Applications

Chemical Synthesis

1-Isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid and its derivatives play a significant role in chemical synthesis. For example, its use in the protection of carboxylic acids through the formation of hydrazides, as demonstrated in the synthesis of penicillins, is an important application (Barton, Girijavallabhan, & Sammes, 1972).

Biological Activity

This compound has also been studied for its potential biological activity. For instance, derivatives of 1-Isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid have been synthesized to investigate their antibacterial properties (Nagawade, Khanna, Bhagwat, & Shinde, 2005).

Organic Synthesis

In the field of organic synthesis, this compound is utilized as a versatile reagent. It has been used in multicomponent reactions (MCRs) to assemble various chemical structures, demonstrating its multifunctionality in organic synthesis processes (Dömling & Illgen, 2004).

Synthesis of Novel Compounds

Another key application is the synthesis of novel compounds. For instance, the synthesis and characterization of 3-O-substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives have been explored, showcasing the compound's utility in creating new molecular structures (Shainova, Gomktsyan, Karapetyan, & Yengoyan, 2019).

properties

IUPAC Name

6-oxo-1-propan-2-ylpyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5(2)10-7(11)4-3-6(9-10)8(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRWSUNUWKCKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.